Ethyl 2-methylacetoacetate

Biocatalysis Chiral Synthesis Enzyme Engineering

Standard β-ketoesters fail to deliver stereochemical control in chiral reductions. EMA, with its α-methyl substitution, enables absolute configurational control unattainable with ethyl acetoacetate or methyl acetoacetate. • Achieves 100% anti enantioselectivity in microbial reductions for chiral hydroxy ester synthesis • Exclusive substrate for Japp-Klingemann phenylhydrazone formation • Key building block for fluorinated quinoline antifungals (>80% S. sclerotiorum inhibition) • Species-selective algaecide (EC50 0.49-0.65 mg/L) without microcystin-LR release Supplied with CoA; ambient shipping.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 609-14-3
Cat. No. B133056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylacetoacetate
CAS609-14-3
Synonyms2-Methyl-3-oxo-butanoic Acid Ethyl Ester;  α-Methyl-acetoacetic Acid Ethyl Ester;  2-Methyl-3-oxobutanoic Acid Ethyl Ester;  Ethyl (+/-)-2-Methylacetoacetate;  Ethyl 2-Acetylpropanoate;  NSC 1102; 
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(=O)C
InChIInChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3
InChIKeyFNENWZWNOPCZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methylacetoacetate Specifications & Properties


Ethyl 2-methylacetoacetate (EMA; CAS 609-14-3) is a β-ketoester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It exists as a clear, colorless to yellow liquid at ambient temperature . Its key physical constants are a melting point of -45 °C, a boiling point of 185–187 °C, a density of 1.019 g/mL at 25 °C, and a refractive index (n20/D) of 1.418 . This compound is distinguished from its unsubstituted analog, ethyl acetoacetate (EAA), by the presence of a methyl group at the α-position, a structural modification that confers distinct reactivity and stereochemical outcomes in both chemical and biological systems .

α-Methyl substituted β-ketoester – Distinct stereoelectronic reactivity versus unsubstituted analogs.
Biocatalysis substrate – Yields 100% anti enantioselectivity in microbial reductions, enabling chiral hydroxy ester synthesis.
Specific synthetic reagent – Required for Japp-Klingemann phenylhydrazone formation; analog substitution fails.

Why Analogs Cannot Replace Ethyl 2-Methylacetoacetate


Procurement specialists and research scientists should recognize that ethyl 2-methylacetoacetate (EMA) is not functionally interchangeable with its close structural analogs, ethyl acetoacetate (EAA) or methyl acetoacetate (MAA). The α-methyl substitution on EMA is not a minor variation; it fundamentally alters the compound's stereoelectronic environment and steric profile . This difference manifests concretely in divergent reaction outcomes: for instance, in stereoselective reductions, EMA and EAA yield distinct diastereomeric and enantiomeric ratios when processed by the same microbial or enzymatic systems [1]. Furthermore, in synthetic transformations such as the Japp-Klingemann reaction, EMA is the specific substrate required to yield the desired phenylhydrazone product [2]. Substituting EAA or MAA in such protocols would lead to different reaction pathways, compromised yields, or complete failure to produce the intended downstream intermediate, rendering them unsuitable for established synthetic routes and validated biological assays.

Analog mismatch: Ethyl acetoacetate or methyl acetoacetate may not replicate EMA's stereochemical outcomes; α-methyl absence alters reduction diastereoselectivity.
Reaction specificity: Japp-Klingemann routes require EMA as the designated substrate; using other β-ketoesters can lead to different products or failure.
Process differences: Boiling point (~5 °C higher) and density shift relative to ethyl acetoacetate may affect distillation and liquid-liquid extraction protocols.

Ethyl 2-Methylacetoacetate: Comparative Evidence


Stereoselective Reduction vs. Ethyl Acetoacetate

In a comparative study of microbial reduction using twelve different microorganisms, the reduction of ethyl 2-methylacetoacetate (EMA) resulted in 100% anti enantioselectivity [1]. In contrast, the reduction of the close analog, ethyl acetoacetate (EAA), under similar conditions with the same microorganisms (e.g., K. marxianus and T. cutaneum) produced very high enantiomeric excesses (ees) but notably exhibited a stereochemical reversion when changing from methyl to ethyl ester, a phenomenon not observed with EMA [1].

Stereoselective reduction vs. EAA
Head-to-head
100% anti enantioselectivity
Supports absolute stereochemical control in biocatalytic reductions.
Ethyl acetoacetate shows variable stereochemical reversion depending on microorganism.
Biocatalysis Chiral Synthesis Enzyme Engineering

Antialgal Activity Against Key Algal Species

Ethyl 2-methylacetoacetate (EMA) exhibits potent and species-specific allelopathic activity as a naturally occurring antialgal compound isolated from Phragmites communis [1]. In direct assays, synthesized EMA achieved EC50 values of 0.49 mg/L against the green alga Chlorella pyrenoidosa and 0.65 mg/L against the cyanobacterium Microcystis aeruginosa [1]. Furthermore, EMA showed no inhibitory effect on Chlorella vulgaris, demonstrating a unique selectivity profile [1]. In a separate study, EMA also inhibited Selenastrum capricornutum with an EC50 of 0.6 mg/L (7 days) and Scenedesmus obliquus with an EC50 of 0.43 mg/L (4 days) [2].

Antialgal EC50 profile
Cross-study comparable
C. pyrenoidosa 0.49 mg/L; M. aeruginosa 0.65 mg/L; S. capricornutum 0.6 mg/L; S. obliquus 0.43 mg/L
Low-mg/L inhibitor for target species; C. vulgaris not inhibited.
Supports species-selective allelochemical screening.
Allelochemicals Algicides Environmental Science

Microcystin-LR Release vs. Common Algaecides

In a direct bench-scale comparison of four common algaecides, ethyl 2-methylacetoacetate (EMA) was evaluated alongside copper sulfate (CuSO4), hydrogen peroxide (H2O2), and diuron for its impact on Microcystis aeruginosa cell integrity and the subsequent release of the toxin microcystin-LR (MC-LR) [1]. The study quantitatively established that the potential for MC-LR release from lysed cells followed the order: CuSO4 > H2O2 > diuron > EMA [1]. EMA demonstrated the lowest propensity for causing cell lysis and the release of intracellular MC-LR into the surrounding water [1].

MC-LR release ranking
Head-to-head
CuSO₄ > H₂O₂ > diuron > EMA (lowest release potential)
Lowest microcystin-LR release risk among tested algaecides.
Bench-scale M. aeruginosa assay; photosynthetic inhibition confirmed.
Algicide Cyanobacteria Water Treatment

Synthesis of Fluorinated Antifungal Quinolines

Ethyl 2-methylacetoacetate (EMA) serves as a critical and non-substitutable building block in the synthesis of novel fluorinated quinoline analogs with potent antifungal properties [1]. In a specific synthetic route, EMA was reacted with 2-fluoroaniline and substituted benzoic acids to yield a series of quinoline derivatives [1]. These derivatives exhibited high antifungal activity: when tested at a concentration of 50 μg/mL, several compounds (e.g., 2b, 2e, 2f, 2k, 2n) demonstrated >80% inhibition against S. sclerotiorum, and compound 2g showed 80.8% inhibition against R. solani [1]. The α-methyl group on EMA is essential for this reactivity and for the eventual biological activity of the resulting quinoline core.

Fluorinated quinoline synthesis
Class-level
>80% inhibition vs. S. sclerotiorum at 50 μg/mL
α-Methyl group essential for bioactive quinoline core construction.
EMA-derived products show reported antifungal activity; structure confirmation required.
Medicinal Chemistry Heterocyclic Synthesis Antifungal Agents

Physical Properties vs. Ethyl Acetoacetate

The physical properties of ethyl 2-methylacetoacetate (EMA) differ measurably from those of its unsubstituted analog, ethyl acetoacetate (EAA), which can be exploited in purification and formulation. EMA has a boiling point of 185–187 °C and a density of 1.019 g/mL at 25 °C . In contrast, EAA has a lower boiling point of 180–181 °C and a density of 1.028 g/mL at 20 °C [1].

Physical properties vs. EAA
Cross-study comparable
Bp 185–187 °C (EAA 180–181 °C); Density 1.019 g/mL (EAA 1.028 g/mL)
Higher boiling point and lower density may influence distillation and extraction design.
Differences support process-specific purification strategies.
Chemical Properties Process Chemistry Separation Science

Ketoreductase-Catalyzed Chiral Synthesis

Ethyl 2-methylacetoacetate (EMA) is a model substrate for ketoreductase (KRED)-catalyzed biotransformations aimed at producing chiral hydroxy esters, key building blocks for pharmaceuticals [1]. An NADPH-dependent enzyme (YqhE) purified 730-fold from E. coli was shown to stereoselectively reduce EMA to ethyl (2R)-methyl-(3S)-hydroxybutanoate, and its activity was 120% with ethyl-(2R)-ethylacetoacetate relative to EMA [2][3]. This class of α-alkyl-β-keto esters, including EMA, is used in relatively low concentrations (25–50 mM) due to their low water solubility and potential for enzyme inhibition, parameters that have been characterized for EMA [1].

Ketoreductase (YqhE) substrate
Class-level
100% relative activity; usable at 25–50 mM
Characterized benchmark for NADPH-dependent chiral reduction.
Enzyme kinetics reported; bulkier 2-ethyl analog shows 120% activity.
Biocatalysis Green Chemistry Chiral Building Blocks

Ethyl 2-Methylacetoacetate Application Scenarios


Biocatalytic Reduction to Chiral Hydroxy Esters

In a biocatalysis or pharmaceutical process chemistry setting, Ethyl 2-methylacetoacetate (EMA) is the substrate of choice for the production of specific chiral hydroxy esters, such as ethyl (2R)-methyl-(3S)-hydroxybutanoate. This is supported by evidence showing that microbial reduction of EMA yields 100% anti enantioselectivity [1], a level of stereochemical control not observed with ethyl acetoacetate (EAA) under identical conditions. Researchers and process developers should select EMA when the synthetic target requires absolute control over the absolute configuration at the β-carbon.

Harmful Algal Bloom Control with Low Toxin Release

For environmental science and water treatment applications focused on controlling cyanobacterial blooms, Ethyl 2-methylacetoacetate (EMA) offers a uniquely advantageous profile. Direct comparative evidence demonstrates that EMA is the least likely among common algaecides (including copper sulfate, hydrogen peroxide, and diuron) to cause cell lysis and the subsequent release of the potent hepatotoxin microcystin-LR [2]. Furthermore, EMA exhibits species-specific activity, effectively inhibiting nuisance algae like M. aeruginosa and S. capricornutum at low EC50 values (0.49-0.65 mg/L) while leaving C. vulgaris unaffected [3][4]. This makes EMA a strategically superior choice for targeted algal control where minimizing collateral damage to non-target species and reducing public health risks are paramount.

Antifungal Quinoline Scaffold Synthesis

In a medicinal chemistry laboratory developing new antifungal agents, Ethyl 2-methylacetoacetate (EMA) is a necessary building block for constructing specific methyl-substituted fluorinated quinoline analogs. The synthesis of this class of compounds requires the α-methyl group present in EMA, which is incorporated into the final pharmacophore [5]. The resulting quinoline derivatives have demonstrated potent antifungal activity, with several showing >80% inhibition against S. sclerotiorum at 50 μg/mL [5]. Procurement of EMA is thus not merely the purchase of a β-ketoester but an investment in a specific starting material for a validated and highly active chemical series.

Natural Antialgal Allelochemical Research

For ecological or natural product chemists, Ethyl 2-methylacetoacetate (EMA) is the authentic analytical standard required for the identification and quantification of a key allelochemical isolated from the reed Phragmites communis [3]. EMA was identified by NMR and GC-MS as the primary antialgal compound in reed extracts [3]. Therefore, in any study involving the allelopathic effects of P. communis or the ecological role of this specific metabolite, EMA is the indispensable reference compound for method validation, calibration, and confirmation of natural isolate identity.

Application
Selection Property
Validation Focus
Biocatalytic chiral reduction
Substrate with absolute stereochemical control
Anti enantioselectivity reproducibility across microbial strains
Antialgal screening / bloom control research
Species-selective algistatic activity
Low MC-LR release propensity vs. common algaecides
Fluorinated quinoline antifungal synthesis
α-Methyl-substituted building block
Quinoline pharmacophore with reported antifungal inhibition
Natural allelochemical analytical standard
Authentic EMA reference compound
Identity confirmation for Phragmites communis extracts

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